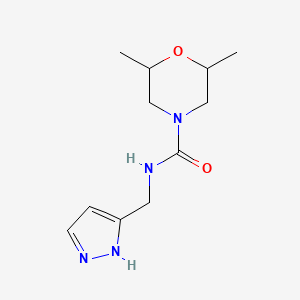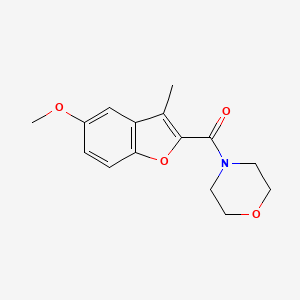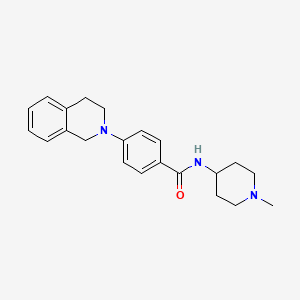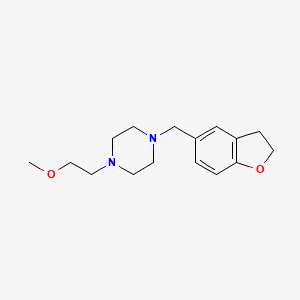
2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of morpholine derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide is not fully understood. However, studies have shown that this compound may exert its effects by modulating various signaling pathways and enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound may exhibit various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, this compound has also been shown to modulate the activity of various enzymes and proteins involved in the regulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide in lab experiments is its synthetic availability and ease of synthesis. Additionally, this compound has shown promising results in various assays and models, making it a potential candidate for further studies. However, one of the limitations of using this compound is its limited stability and solubility, which may affect its biological activity.
Zukünftige Richtungen
There are several future directions for the research on 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide. One of the major areas of research is to further elucidate the mechanism of action and signaling pathways involved in the biological effects of this compound. Additionally, the development of novel synthetic methods and analogs of this compound may also lead to the discovery of more potent and selective drug candidates for various diseases. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo may provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 1H-pyrazole-5-carboxaldehyde in the presence of a suitable reagent such as triethylamine. The resulting product is then treated with N-methylmorpholine to obtain the desired compound.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-6-15(7-9(2)17-8)11(16)12-5-10-3-4-13-14-10/h3-4,8-9H,5-7H2,1-2H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDCFEDKIFIPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)



![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)

![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)


![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
